Iodomethyl isopropyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

iodomethyl propan-2-yl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEPIQOGGUAJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579018 | |

| Record name | Iodomethyl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258841-42-8 | |

| Record name | Iodomethyl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | iodomethyl propan-2-yl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Iodomethyl isopropyl carbonate" properties and structure

An In-Depth Technical Guide to Iodomethyl Isopropyl Carbonate

Abstract: this compound (IP-IMC) is a reactive chemical intermediate of significant interest in pharmaceutical sciences, primarily utilized as a pro-moiety in drug development. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and mechanism of action. By functionalizing a parent drug molecule, IP-IMC can enhance pharmacokinetic properties such as solubility and bioavailability. The pro-drug is designed for in-vivo cleavage, typically via enzymatic hydrolysis, to release the active pharmaceutical ingredient (API), formaldehyde, and carbon dioxide. This document serves as a resource for researchers and drug development professionals, offering detailed protocols and mechanistic insights to facilitate its application in medicinal chemistry.

Introduction to Acyloxymethyl Carbonate Prodrugs

The development of effective therapeutic agents is often hampered by suboptimal pharmacokinetic profiles of otherwise potent molecules. The prodrug approach is a well-established strategy to overcome these limitations, wherein a bioactive compound is temporarily modified with a promoiety to improve properties like membrane permeability, aqueous solubility, and metabolic stability.

Acyloxymethyl carbonate linkers, such as this compound, represent a versatile class of promoieties. They are typically attached to carboxylate, phosphate, or phenol functional groups on a parent drug. The resulting carbonate ester is designed to be stable under normal storage conditions but labile in vivo. Following administration, the linker is cleaved by ubiquitous enzymes, such as plasma esterases, releasing the active drug at the site of action.[1] This strategy has been successfully employed to improve the oral bioavailability of antiviral agents and other therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of IP-IMC is critical for its handling, reaction setup, and purification.

Chemical Structure

The structure of this compound consists of an isopropyl carbonate group linked to an iodomethyl group. The highly reactive carbon-iodine bond makes it an excellent alkylating agent for nucleophilic functional groups on drug molecules.

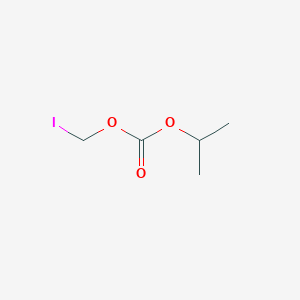

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Data

The key properties of this compound are summarized in the table below. Data for the analogous and more common precursor, Chloromethyl isopropyl carbonate (CMIC), is included for comparison where direct data for IP-IMC is unavailable.

| Property | Value | Reference |

| IUPAC Name | iodomethyl propan-2-yl carbonate | [2] |

| Synonyms | Isopropyloxycarbonyloxymethyl iodide | [2] |

| CAS Number | 258841-42-8 | |

| Molecular Formula | C₅H₉IO₃ | |

| Molecular Weight | 244.03 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥96% | [3] |

| Boiling Point | Data not available (CMIC: 75-78°C @ 1333 Pa) | [4] |

| Density | Data not available (CMIC: 1.085 g/cm³ @ 20°C) | [5] |

| Storage | Store in freezer (-20°C), inert atmosphere, protect from light |

Spectroscopic Analysis

Confirmation of the structure and assessment of purity are typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Expected ¹H NMR Spectrum

-

¹H NMR of CMIC (CDCl₃, 300MHz) δ: 5.69 (s, 2H, -O-CH₂ -Cl), 4.92 (septet, 1H, -CH -(CH₃)₂), 1.31 (d, 6H, -CH-(CH₃ )₂).[4]

For This compound , the following shifts are expected:

-

-O-CH₂-I (singlet, 2H): Expected around δ 5.8-5.9 ppm . The substitution of chlorine with iodine, a less electronegative and larger atom, results in a slight upfield shift (to the right) for the methylene protons compared to the iodomethyl group in similar structures. However, in this specific carbonate system, the resonance effect of the adjacent oxygen dominates, and the shift is comparable to the chloro-analogue, potentially slightly downfield.

-

-CH-(CH₃)₂ (septet, 1H): Expected around δ 4.9-5.0 ppm . This signal is largely unaffected by the change from Cl to I.

-

-CH-(CH₃)₂ (doublet, 6H): Expected around δ 1.3-1.4 ppm . This signal is also unaffected.

Synthesis and Purification

IP-IMC is most commonly and efficiently synthesized from its chloro-analogue, Chloromethyl isopropyl carbonate (CMIC), via a Finkelstein reaction.[6] This nucleophilic substitution reaction involves a halide exchange, which is driven to completion by the precipitation of sodium chloride in an acetone or acetonitrile solvent.

Synthesis Workflow

Caption: Figure 2. Synthesis workflow for IP-IMC via Finkelstein Reaction.

Detailed Experimental Protocol

This protocol is based on established principles of the Finkelstein reaction for similar substrates.[6][7]

Materials:

-

Chloromethyl isopropyl carbonate (CMIC) (1.0 eq)

-

Sodium iodide (NaI) (1.5 eq)

-

Anhydrous acetone

-

Dichloromethane (for workup)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Chloromethyl isopropyl carbonate followed by anhydrous acetone. Stir until fully dissolved.

-

Reagent Addition: Add sodium iodide to the solution. Causality Insight: A slight excess (1.5 eq) of NaI is used to drive the reaction equilibrium towards the product according to Le Châtelier's principle.

-

Reaction Execution: Heat the mixture to reflux and maintain for 3-5 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or GC. Causality Insight: Acetone is the solvent of choice because NaI is soluble, while the NaCl byproduct is insoluble and precipitates, effectively removing it from the reaction mixture and preventing the reverse reaction.[6]

-

Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of celite to remove the precipitated sodium chloride.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in dichloromethane and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine) and brine. Causality Insight: The thiosulfate wash is crucial for quenching unreacted iodine, which can discolor the product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude IP-IMC as a pale yellow oil.

-

Purification: For high-purity material required in drug synthesis, the crude product should be purified by vacuum distillation.

Mechanism of Action as a Pro-moiety

When IP-IMC is conjugated to a drug (Drug-H), it forms a prodrug (Drug-IP-IMC). The primary function of this prodrug is to undergo predictable cleavage in vivo to release the active drug.

In-Vivo Hydrolysis Pathway

The bioactivation is typically initiated by non-specific plasma esterases, which hydrolyze the carbonate ester bond.[1] This enzymatic attack generates an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously decomposes, releasing the active drug, carbon dioxide, and formaldehyde.

Caption: Figure 3. Enzymatic hydrolysis pathway of an IP-IMC prodrug.

Trustworthiness Note: The release of formaldehyde is a critical consideration in the design of such prodrugs. While released in stoichiometric amounts, the potential for toxicity must be evaluated within the context of the drug's overall dosing and therapeutic index.

Applications in Drug Development

The primary application of this compound is as a reagent for synthesizing acyloxymethyl carbonate prodrugs. It is particularly useful for masking polar functional groups, thereby increasing the lipophilicity of the parent drug.

-

Improved Oral Bioavailability: By increasing lipophilicity, the prodrug can better permeate the lipid bilayers of the gastrointestinal tract, leading to improved absorption and higher systemic exposure of the active drug.

-

Enhanced Solubility: While often used to increase lipophilicity, modification with specific carbonate moieties can also be tailored to improve aqueous solubility.[8]

-

Targeted Delivery: More advanced prodrug strategies can utilize specific enzyme expression profiles in target tissues to achieve localized drug release.

This approach is analogous to the use of Chloromethyl isopropyl carbonate in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiviral medication.[9]

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

-

Signal Word: Danger.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere and protected from light to prevent degradation.

Conclusion

This compound is a valuable synthetic tool for the development of advanced prodrugs. Its ability to form a cleavable linker allows medicinal chemists to overcome pharmacokinetic challenges, transforming promising lead compounds into viable drug candidates. A thorough understanding of its properties, synthesis, and mechanistic behavior, as detailed in this guide, is essential for its effective and safe implementation in a research and development setting.

References

- 1. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iodomethyl propan-2-yl carbonate | C5H9IO3 | CID 15870216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 258841-42-8 [sigmaaldrich.com]

- 4. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 5. framochem.com [framochem.com]

- 6. Finkelstein Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Iodomethyl Isopropyl Carbonate (CAS 258841-42-8): Synthesis, Application, and Handling for Drug Development Professionals

Section 1: Introduction & Significance

Iodomethyl isopropyl carbonate (CAS 258841-42-8) is a highly reactive alkylating agent and a pivotal intermediate in modern pharmaceutical synthesis. While its direct applications are specialized, its true significance lies in its role as a precursor for creating (isopropyloxycarbonyloxy)methyl (IPCOM) prodrug moieties. This functional group is strategically employed to enhance the oral bioavailability of parent drugs, particularly those with poor membrane permeability or extensive first-pass metabolism.

This guide provides a comprehensive technical overview for researchers and drug development professionals. We will delve into its synthesis, focusing on the common and logical pathway from its more stable chloro-analog, explore its mechanistic application in prodrug design, detail essential analytical and handling protocols, and provide field-proven insights into its stability and safety. Understanding this key intermediate is crucial for the successful development of next-generation oral therapeutics, such as the cephalosporin antibiotic Cefpodoxime Proxetil.[1]

Section 2: Physicochemical & Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective and safe utilization in a laboratory setting.

2.1: Physicochemical Properties

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 258841-42-8 | [2] |

| Molecular Formula | C₅H₉IO₃ | [2][3] |

| Molecular Weight | 244.03 g/mol | [2][3] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95-97% | [2][3] |

| InChI Key | DHEPIQOGGUAJGR-UHFFFAOYSA-N | [2][4] |

| Storage Conditions | Store in freezer (-20°C), in a dark place under an inert atmosphere. | [2] |

2.2: GHS Safety Profile

The compound is classified as hazardous and requires careful handling. The following GHS classifications and precautionary statements are critical for ensuring laboratory safety.[2][4]

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H315: Causes skin irritation. |

| Serious Eye Damage | GHS05 | H318: Causes serious eye damage. | |

| STOT - Single Exposure | GHS07 | H335: May cause respiratory irritation. | |

| Flammable Liquids | H227: Combustible liquid. |

Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses with side shields, and a lab coat, must be worn when handling this substance.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[5]

Section 3: The Core Synthetic Pathway: From Chloro- to Iodo- Carbonate

The synthesis of this compound is most effectively achieved through a halide exchange reaction, starting from its more common and stable precursor, Chloromethyl Isopropyl Carbonate (CMIC, CAS 35180-01-9). This two-step strategic approach is preferred in industrial and laboratory settings because it allows for the synthesis and purification of a stable intermediate (CMIC) before introducing the more labile iodide.

3.1: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC) Precursor

CMIC is a crucial intermediate for antiviral drugs like Tenofovir Disoproxil Fumarate.[7][8] Its synthesis is well-established, with several scalable methods available. One efficient route involves the reaction of isopropyl chloroformate with paraformaldehyde using an alkyl imidazole ionic liquid as a catalyst.[7][9] This method is noted for its mild reaction conditions and high yield.[9]

3.2: Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol details the conversion of CMIC to the target iodo-compound. The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen. The choice of an aprotic polar solvent like ethyl acetate is strategic; it readily dissolves the organic substrate and the phase-transfer catalyst, while the resulting sodium chloride byproduct is insoluble and precipitates, driving the reaction equilibrium toward the product.

Materials:

-

1-Chloroethylisopropylcarbonate (CMIC)

-

Sodium Iodide (NaI)

-

Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

-

Calcium Chloride (CaCl₂) - Optional, as a dehydrating agent[1]

-

Ethyl Acetate (anhydrous)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Chloroethylisopropylcarbonate.

-

Solvent Addition: Dissolve the starting material in anhydrous ethyl acetate.[1]

-

Reagent Addition: Add sodium iodide (1.2-1.4 molar equivalents), TBAB (catalytic amount), and anhydrous calcium chloride (0.1-0.5 molar equivalents).[1] The use of a slight excess of sodium iodide ensures complete conversion.

-

Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).[1]

-

Workup: Cool the reaction mixture to room temperature. The precipitated sodium chloride can be removed by filtration.

-

Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved via vacuum distillation, though the product is often sufficiently pure for subsequent steps.[1]

3.3: Reaction Mechanism & Workflow

The conversion of CMIC to this compound proceeds via a classic Sₙ2 mechanism. The iodide ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.

References

- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 2. This compound | 258841-42-8 [sigmaaldrich.com]

- 3. 258841-42-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 258841-42-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]

A Technical Guide to the Mechanistic Action of Iodomethyl Isopropyl Carbonate in Organic Synthesis

This guide provides an in-depth exploration of iodomethyl isopropyl carbonate, a key reagent in modern organic chemistry. We will dissect its core mechanism of action, explore its utility in the formation of the isopropyloxymethyl (IPM) protecting group, and detail its critical role in the design of advanced prodrug systems. The content herein is structured to provide researchers, scientists, and drug development professionals with both a theoretical understanding and practical, field-proven insights into leveraging this versatile molecule.

Introduction: The Role and Utility of this compound

This compound (IPM-I) is an aliphatic organic compound with the molecular formula C₅H₉IO₃.[1] It serves as a highly efficient electrophilic reagent for the introduction of the isopropyloxymethyl (IPM) moiety onto nucleophilic functional groups. Its primary utility stems from its role as a precursor to the IPM protecting group, which is valued for its specific cleavage conditions, and as a cleavable linker in prodrug design to enhance the pharmacokinetic properties of therapeutic agents.[2] The core of its reactivity lies in the inherent properties of its structure: an electrophilic methylene carbon activated by an adjacent oxygen and bonded to an excellent leaving group, the iodide ion.

| Compound Properties | |

| IUPAC Name | This compound[1] |

| CAS Number | 258841-42-8[3][4][5] |

| Molecular Formula | C₅H₉IO₃[1] |

| Molecular Weight | 244.03 g/mol [1] |

| Primary Function | Alkylating agent for introduction of the isopropyloxymethyl (IPM) group |

Core Mechanism of Action: A Classic Sₙ2 Pathway

The fundamental mechanism through which this compound reacts is a bimolecular nucleophilic substitution (Sₙ2) reaction.[6] This pathway is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing a leaving group.

Key Components of the Reaction:

-

The Electrophile: The methylene (-CH₂-) carbon of this compound is the electrophilic center. It is rendered electron-deficient by the inductive effect of the adjacent oxygen atom and the iodide.

-

The Nucleophile: The reacting partner is a species with a lone pair of electrons, such as an alcohol, phenol, or carboxylic acid. To enhance reactivity, these groups are often deprotonated with a mild base to form their more nucleophilic conjugate base (an alkoxide, phenoxide, or carboxylate).

-

The Leaving Group: The iodide ion (I⁻) is an exceptionally effective leaving group. Its large atomic radius allows for the distribution of the negative charge over a large volume, resulting in a stable, low-energy anion. This stability is a primary driver for the forward reaction.

The Sₙ2 mechanism dictates a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemical configuration if the carbon were chiral.

Caption: General Sₙ2 mechanism for the reaction of a nucleophile with IPM-I.

Application in Functional Group Protection

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a desired reaction elsewhere in the molecule.[7] This "masking" group is known as a protecting group. This compound is the reagent of choice for installing the isopropyloxymethyl (IPM) protecting group on hydroxyl and carboxyl functionalities.

Protection of Alcohols and Phenols

The protection of alcohols and phenols proceeds by converting the hydroxyl group into an IPM ether. The hydroxyl proton is acidic and is first removed by a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to generate a potent alkoxide or phenoxide nucleophile. This anion then readily attacks the this compound.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the alcohol/phenol, significantly increasing its nucleophilicity. A weak base like K₂CO₃ is often sufficient for phenols, while a stronger base like NaH may be required for less acidic alcohols.

-

Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used. They effectively solvate the cation of the base (e.g., K⁺, Na⁺) without interfering with the nucleophile.

Protection of Carboxylic Acids

Similarly, carboxylic acids can be protected as IPM esters. The acidic proton of the carboxylic acid is removed by a base to form a carboxylate anion.[6] This carboxylate then acts as the nucleophile in the Sₙ2 reaction with this compound. This strategy is particularly useful when a more reactive functional group on the same molecule, such as an amine, needs to be modified without interference from the acidic proton of the carboxyl group.

Caption: A typical experimental workflow for the protection of a phenol.

Advanced Application: Prodrug Synthesis and Bio-activation

A primary application of this compound is in the field of medicinal chemistry for the synthesis of prodrugs.[2] A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. The IPM group, when attached to a drug, acts as a "promoiety" that can mask polar functional groups, thereby increasing lipophilicity and enhancing absorption across biological membranes.

Mechanism of Action: In Vivo Cleavage Cascade

The therapeutic action of an IPM-based prodrug relies on its predictable cleavage in the body. The IPM linker is designed to be stable in the gastrointestinal tract but labile in the bloodstream or target tissues where esterase enzymes are abundant.[2]

The cleavage is a two-step cascade mechanism:

-

Enzymatic Hydrolysis: Circulating esterase enzymes recognize and hydrolyze the isopropyl carbonate ester bond. This is the rate-determining step and generates a highly unstable hemiacetal intermediate.

-

Spontaneous Decomposition: The hemiacetal intermediate rapidly and spontaneously decomposes, releasing the active drug (with its hydroxyl or carboxyl group restored), along with formaldehyde and carbon dioxide as innocuous byproducts.

This controlled release mechanism ensures that the active drug is delivered systemically after absorption, improving its overall bioavailability and therapeutic index.

Caption: The enzymatic and chemical cascade for the in vivo release of an active drug.

Experimental Protocol: General Procedure for IPM Protection of a Phenol

This protocol provides a self-validating system for the reliable protection of a phenolic hydroxyl group.

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate and anhydrous DMF (approx. 0.2 M concentration).

-

Add anhydrous potassium carbonate to the solution.

-

Stir the suspension vigorously for 15 minutes at room temperature to ensure adequate mixing and initiation of deprotonation.

-

Add this compound to the reaction mixture dropwise via syringe.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure IPM-protected phenol.

Trustworthiness: The success of the protocol is validated by characterization of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the presence of the IPM moiety and the absence of starting material.

References

- 1. Iodomethyl 2-(methyl)ethyl carbonate | Benchchem [benchchem.com]

- 2. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 3. 258841-42-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. 258841-42-8|this compound|BLD Pharm [bldpharm.com]

- 5. iodochem.com [iodochem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Protective Groups [organic-chemistry.org]

The Isopropoxymethyl (IPM) Protecting Group: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. This guide provides an in-depth technical overview of iodomethyl isopropyl carbonate (IPMIC) as a versatile reagent for the introduction of the isopropoxymethyl (IPM) protecting group. The IPM group, employed for the protection of phenols and carboxylic acids, forms an acetal-like ether or an acyloxymethyl ester linkage, respectively. A key feature of the IPM group is its role as a prodrug moiety, susceptible to enzymatic cleavage in vivo. This dual functionality makes it a valuable tool for both synthetic strategy and drug delivery. This whitepaper will delve into the synthesis of the protecting group reagent, detailed protocols for the protection of phenols and carboxylic acids, mechanisms of formation and cleavage, stability profile, and its strategic application in complex molecule synthesis, exemplified by its use in the production of the antibiotic cefpodoxime proxetil.

Introduction to Protecting Group Strategy

The synthesis of complex organic molecules often necessitates the temporary masking of reactive functional groups to prevent undesired side reactions during transformations at other sites within the molecule.[1] A protecting group must be introduced efficiently and selectively, remain stable under a variety of reaction conditions, and be removed cleanly and selectively under mild conditions that do not affect the rest of the molecule.[1] The choice of a protecting group is a critical strategic decision that can significantly impact the overall efficiency and success of a synthetic route.

Alkoxymethyl ethers are a widely used class of protecting groups for hydroxyl functionalities, offering a range of stabilities and deprotection conditions.[2] Similarly, ester protecting groups are the most common choice for masking the reactivity of carboxylic acids.[3] The isopropoxymethyl (IPM) group, introduced via this compound, falls into both these categories, offering a unique set of properties that make it particularly attractive in certain synthetic contexts, especially in the realm of medicinal chemistry.

This compound (IPMIC): The Reagent

Synthesis of this compound

This compound (IPMIC) is not typically a commercially available reagent in large quantities and is often prepared in situ or as a stable solution for immediate use. The most common laboratory-scale synthesis involves a Finkelstein reaction, where the corresponding chloromethyl isopropyl carbonate (CMIC) is treated with an iodide salt.[2][3]

A typical procedure for the synthesis of CMIC involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst.[4] The subsequent conversion to IPMIC is achieved by reacting CMIC with sodium iodide in a suitable solvent like acetone or ethyl acetate.[5]

Experimental Protocol: Synthesis of this compound from 1-Chloroethyl Isopropyl Carbonate [5]

-

To a solution of 1-chloroethyl isopropyl carbonate in ethyl acetate, add sodium iodide, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and calcium chloride.

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3 hours.

-

After cooling, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a brine wash.

-

The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent removed under reduced pressure to yield the crude this compound.

Note: The product is often used in the next step without further purification due to its reactive nature.

Safety and Handling

This compound is an alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment, including gloves and safety glasses, is essential. It is expected to be a lachrymator and corrosive.

The Isopropoxymethyl (IPM) Group for Phenol Protection

Phenols, with their acidic hydroxyl group, often require protection to prevent unwanted reactions under basic conditions or to modulate their nucleophilicity. The IPM group provides a reliable method for phenol protection.

Protection of Phenols

The protection of phenols as isopropoxymethyl ethers proceeds via a Williamson-ether-synthesis-type reaction. The phenoxide, generated by treating the phenol with a suitable base, acts as a nucleophile, displacing the iodide from this compound.

Mechanism of Phenol Protection:

The reaction is a straightforward SN2 displacement. The choice of base is critical to ensure efficient deprotonation of the phenol without promoting side reactions.

Caption: Mechanism of IPM protection of a phenol.

Experimental Protocol: Protection of a Phenol with IPMIC

-

Dissolve the phenol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or DBU).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add a solution of freshly prepared this compound (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting phenol (typically 2-6 hours).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting IPM ether by column chromatography on silica gel.

Stability of IPM Ethers

| Reagent/Condition | Expected Stability of IPM Ether |

| Aqueous Acid (e.g., HCl, TFA) | Labile |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable |

| Organometallics (e.g., Grignard, Organolithiums) | Stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Stable |

| Oxidizing Agents (e.g., PCC, KMnO₄, m-CPBA) | Stable |

| Fluoride Sources (e.g., TBAF) | Stable |

This table represents predicted stability and should be confirmed experimentally for specific substrates.

Deprotection of IPM Ethers

The cleavage of the IPM ether linkage is typically achieved under acidic conditions, exploiting the lability of the acetal moiety.

Mechanism of Deprotection:

The deprotection is initiated by protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free phenol. The oxocarbenium ion is then quenched by water.

Caption: Mechanism of acidic deprotection of an IPM ether.

Experimental Protocol: Acid-Catalyzed Deprotection of an IPM Ether

-

Dissolve the IPM-protected phenol in a protic solvent such as methanol or a mixture of THF and water.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting phenol by column chromatography or recrystallization if necessary.

The Isopropoxymethyl (IPM) Group for Carboxylic Acid Protection

Carboxylic acids are frequently protected as esters to prevent their acidic proton from interfering with basic reagents and to prevent the carboxylate from acting as a nucleophile.[3] The IPM group forms an acyloxymethyl ester, which has the important characteristic of being a prodrug moiety.

Protection of Carboxylic Acids

The reaction of a carboxylic acid with this compound in the presence of a base leads to the formation of the corresponding isopropoxymethyl ester.

Mechanism of Carboxylic Acid Protection:

The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as a nucleophile and displaces the iodide from IPMIC in an SN2 reaction.

Caption: Mechanism of IPM protection of a carboxylic acid.

Experimental Protocol: Protection of a Carboxylic Acid with IPMIC (e.g., in Cefpodoxime Proxetil Synthesis) [2][7]

-

Dissolve the carboxylic acid (e.g., Cefpodoxime acid) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA).[2][7]

-

Cool the solution to a low temperature (e.g., -10 to -15 °C).[7]

-

Add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.[2][7]

-

Add a solution of this compound dropwise at the low temperature.[7]

-

Stir the reaction mixture for a short period (e.g., 30 minutes) while maintaining the low temperature.[7]

-

Quench the reaction by adding an aqueous acid solution (e.g., dilute HCl).[7]

-

The product can then be precipitated or extracted with an organic solvent.

-

Further purification is typically achieved by crystallization.

Stability of IPM Esters

The IPM ester linkage is susceptible to cleavage under both acidic and basic conditions, similar to other esters. Its most notable feature is its lability to enzymatic hydrolysis.

| Reagent/Condition | Expected Stability of IPM Ester |

| Aqueous Acid (e.g., HCl, TFA) | Labile |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Labile |

| Organometallics (e.g., Grignard, Organolithiums) | Reactive (at the ester carbonyl) |

| Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Reactive (reduction to alcohol) |

| Nucleophiles (e.g., amines, thiols) | Reactive (aminolysis, thiolysis) |

| Esterases | Labile |

Deprotection of IPM Esters

Standard ester hydrolysis conditions can be employed to cleave the IPM ester.

-

Basic Hydrolysis (Saponification): Treatment with an aqueous base like lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent (e.g., THF or methanol) will hydrolyze the ester to the corresponding carboxylate salt.[8] Subsequent acidification will provide the free carboxylic acid. This method is generally effective but may not be suitable for base-sensitive substrates.

-

Acidic Hydrolysis: Heating the IPM ester in an aqueous acidic solution will also effect cleavage, though this method may be slower than basic hydrolysis and is incompatible with acid-labile functional groups.[1]

The primary application of the IPM ester is as a prodrug moiety. In vivo, ubiquitous esterase enzymes rapidly hydrolyze the ester linkage to release the active carboxylic acid-containing drug.[9][10] This cleavage is highly efficient and is the basis for the improved oral bioavailability of drugs like cefpodoxime proxetil.

Mechanism of Enzymatic Hydrolysis:

Esterases catalyze the hydrolysis of the ester bond, leading to the release of the free carboxylic acid, formaldehyde, carbon dioxide, and isopropanol.

Caption: Enzymatic hydrolysis of an IPM ester prodrug.

Strategic Applications and Conclusion

The isopropoxymethyl protecting group, introduced by this compound, offers a unique profile that makes it a valuable tool in specific synthetic scenarios.

-

For Phenol Protection: The IPM group serves as a standard acetal-type protecting group, stable to basic and many other synthetic conditions, and readily cleaved with acid. Its utility here is comparable to other alkoxymethyl ethers, and the choice will depend on the specific requirements of the synthetic route.

-

For Carboxylic Acid Protection and Prodrug Strategy: This is where the IPM group truly excels. Its use in the synthesis of cefpodoxime proxetil highlights its effectiveness in masking a carboxylic acid to improve oral bioavailability.[2][3][6][7][11] The IPM ester is readily cleaved by endogenous esterases to release the active drug, making it an excellent choice for prodrug design.[9][10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. oaji.net [oaji.net]

- 4. reddit.com [reddit.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Iodomethyl Isopropyl Carbonate

Introduction: Understanding the Role and Reactivity of Iodomethyl Isopropyl Carbonate

This compound (CAS No. 258841-42-8) is a highly functionalized organic reagent critical in advanced pharmaceutical synthesis. As a haloalkyl carbonate, its utility is defined by its inherent reactivity, serving as a potent alkylating agent for introducing the isopropyloxycarbonyloxymethyl moiety. This functional group is a cornerstone of prodrug design, notably analogous to the chloromethyl derivative used in the synthesis of the antiviral medication Tenofovir Disoproxil.[1][2][3] The prodrug approach enhances the bioavailability of parent drug molecules. The defining feature of this compound is the iodomethyl group; iodide is an excellent leaving group, making the compound significantly more reactive than its chloro- or bromo- analogs. This heightened reactivity is a double-edged sword, rendering the molecule exceptionally useful in synthesis but also highly susceptible to degradation if not stored and handled with stringent controls.

This guide provides a comprehensive overview of the chemical stability of this compound, delineates the primary degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its integrity for research and drug development applications.

Section 1: The Chemical Stability Profile

The stability of this compound is governed by three primary factors: its susceptibility to hydrolysis, its thermal lability, and its sensitivity to light. The high reactivity desired for its synthetic applications stems from the same chemical properties that make it inherently unstable under suboptimal conditions.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor contributing to the degradation of this compound is its reaction with water. The presence of moisture, even atmospheric humidity, can initiate hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where water attacks the electrophilic carbonyl carbon.[4][5] This process can be catalyzed by both acidic and basic conditions.[6]

The ultimate degradation products are isopropyl alcohol, formaldehyde (formed from the decomposition of the unstable intermediate, iodomethanol), and hydroiodic acid (HI). The generation of acid as a byproduct can further catalyze the degradation process, leading to an accelerated decomposition cascade.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]

- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]

A Technical Guide to the Safe Handling of Iodomethyl Isopropyl Carbonate and Structurally Related Reagents

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical framework for the safe handling, storage, and emergency management of Iodomethyl Isopropyl Carbonate. Given the limited availability of comprehensive safety data for this specific compound, this guide synthesizes information from Safety Data Sheets (SDS) of structurally analogous and functionally similar compounds, such as 1-Iodoethyl isopropyl carbonate and Chloromethyl isopropyl carbonate. This approach establishes a conservative and robust safety protocol grounded in the known hazards of related chemical entities, particularly their properties as flammable, corrosive, and reactive alkylating agents.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a reagent's inherent hazards is the foundation of safe laboratory practice. The risk associated with this compound stems from its likely classification as a flammable, corrosive, and reactive substance.

Core Chemical Hazards

Based on data from closely related analogs, the primary hazards are threefold:

-

Corrosivity and Skin/Eye Damage: Analogous compounds are classified as causing severe skin burns and serious eye damage.[1][2] This is characteristic of reactive alkylating agents which can cause rapid and severe tissue damage upon contact. Direct contact can lead to irreversible eye damage and chemical burns to the skin.[1]

-

Flammability: The isopropyl carbonate moiety suggests the compound is a flammable liquid.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. Handling procedures must rigorously exclude all potential ignition sources.

-

Inhalation and Ingestion Toxicity: While specific data is scarce, inhalation of vapors or mists is likely to cause respiratory irritation.[3] Ingestion would be expected to cause severe damage to the gastrointestinal tract. Standard first aid protocols for corrosive substances must be followed, including avoiding mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical.[4][5]

GHS Hazard Classification Summary

The following table summarizes the anticipated Globally Harmonized System (GHS) classification for this compound, compiled from data for its chloro- and iodoethyl- analogs.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[1][2] | 🔥 |

| Skin Corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage.[1][2] | corrosive |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1] | corrosive |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | ❗ |

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects. | পরিবেশ |

Section 2: Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood. This ensures that any vapors or aerosols are contained and exhausted safely.[6][7]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[1][4][5][8]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Administrative Controls and Safe Work Practices

These are the standard operating procedures that minimize the potential for exposure and accidents.

-

Ignition Source Control: All sources of ignition—including open flames, hot plates, and non-intrinsically safe electrical equipment—must be removed from the handling area.[1][8] Use non-sparking tools and explosion-proof equipment to prevent static discharge from igniting vapors.[2][5][8]

-

Restricted Access: Designate areas where the chemical is handled and restrict access to authorized personnel only.

-

Hygiene: Wash hands and face thoroughly after handling the substance.[1] Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is used to protect the user from exposure when engineering and administrative controls cannot guarantee complete safety.

| Body Area | Required PPE | Standard/Specification | Causality and Rationale |

| Eyes/Face | Tightly fitting safety goggles and a face shield. | EN 166 (EU) or NIOSH (US) approved.[7][8] | Protects against splashes of the corrosive liquid, which can cause irreversible eye damage. A face shield provides broader protection. |

| Hands | Chemical-impermeable gloves. | Must satisfy EN 374.[4][5] | Prevents direct skin contact, which can cause severe chemical burns. Gloves must be inspected for integrity before each use. |

| Body | Flame-resistant lab coat and additional impervious clothing (e.g., chemical-resistant apron). | N/A | Provides a barrier against skin contact from spills and protects underlying clothing from contamination and fire.[2][4][8] |

| Respiratory | Full-face respirator with appropriate cartridges (e.g., Type ABEK). | NIOSH (US) or CEN (EU) approved.[8] | Required if there is a risk of exceeding exposure limits, if aerosols are generated, or during spill cleanup. |

Standard Safe Handling Workflow

Caption: Workflow for routine handling of this compound.

Section 3: Step-by-Step Operational Protocols

Adherence to detailed protocols is critical for ensuring safety and experimental reproducibility.

Protocol: Receiving and Storing Reagent

-

Inspect: Upon receipt, inspect the container for any signs of damage or leaks.

-

Segregate: Store the container in a designated, well-ventilated, cool, and dry area.[4][5][8]

-

Compatibility: Ensure storage is separate from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][8]

-

Security: Store the container in a locked cabinet or area to restrict access.[1]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Protocol: Use in a Reaction

-

Preparation: Assemble all necessary equipment and reagents before retrieving the this compound. Don all required PPE.

-

Transfer: Conduct all transfers within a chemical fume hood. Use non-sparking tools, such as a plastic or bronze spatula, for any solid transfers.

-

Addition: If adding to a reaction, do so slowly and in a controlled manner. Be aware of any potential exothermic reactions.

-

Containment: Keep the primary container tightly sealed when not in use.[1]

Protocol: Waste Management and Disposal

-

Waste Streams: Use separate, clearly labeled, and sealed containers for liquid and solid waste. Do not mix with other waste streams.

-

Contaminated Materials: All items that come into contact with the chemical (e.g., pipette tips, gloves, absorbent paper) must be treated as hazardous waste.

-

Disposal: Waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[4][5]

Section 4: Emergency Response

Preparedness is key to mitigating the consequences of an accident.

Managing Spills and Leaks

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4][5][8]

-

Ventilate & Isolate: Ensure the area is well-ventilated (if safe to do so) and remove all ignition sources.[5][8]

-

Contain: Prevent the spill from spreading or entering drains by using an inert, non-combustible absorbent material (e.g., sand, Chemizorb®).

-

Collect: Wearing full PPE, including respiratory protection, carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[5][8]

-

Decontaminate: Clean the spill area thoroughly.

First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | Immediate Action | Medical Follow-Up |

| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen.[4][5] | Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] | Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[1][4][8] | Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[2][4][8] | Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[4][8] |

Emergency Response Decision Flowchart

Caption: Decision-making flowchart for emergency response incidents.

References

The Role of Iodomethyl Isopropyl Carbonate in the Synthesis of Antiviral Agents: A Technical Guide

Abstract

The strategic chemical modification of pharmacologically active agents to enhance their therapeutic efficacy is a cornerstone of modern drug development. This in-depth technical guide explores the critical role of iodomethyl isopropyl carbonate and its closely related analogue, chloromethyl isopropyl carbonate, as pivotal reagents in the synthesis of antiviral prodrugs. Focusing on the widely successful application in the production of Tenofovir Disoproxil Fumarate (TDF), a key therapeutic for HIV and Hepatitis B, this document provides a comprehensive overview for researchers, chemists, and drug development professionals. We will delve into the underlying principles of the isopropoxycarbonyloxymethyl (POC) prodrug strategy, the detailed mechanism of enzymatic activation, step-by-step synthetic protocols, and a comparative analysis of reaction parameters. This guide aims to serve as a valuable resource, bridging theoretical concepts with practical, field-proven insights to facilitate the advancement of antiviral therapeutics.

Introduction: The Prodrug Concept and the Rise of Carbonate Linkers

Many potent antiviral nucleoside and nucleotide analogues suffer from poor physicochemical properties, such as low membrane permeability and limited oral bioavailability, which hinder their clinical utility.[1][2][3] The prodrug approach offers an elegant solution to these challenges by masking polar functional groups of a parent drug with a promoiety. This temporary modification renders the drug more lipophilic, facilitating its absorption and distribution. Once inside the body, the promoiety is cleaved by endogenous enzymes, releasing the active drug at its target site.[4]

Among the various prodrug strategies, the use of carbonate linkers has gained significant traction.[2][5][6] Specifically, the isopropoxycarbonyloxymethyl (POC) group, introduced via reagents like this compound or chloromethyl isopropyl carbonate, has proven to be highly effective. This guide will focus on the application of this strategy, with a primary emphasis on the synthesis of Tenofovir Disoproxil Fumarate (TDF), a testament to the success of the POC prodrug approach.[7][8]

The Isopropoxycarbonyloxymethyl (POC) Moiety: A Gateway to Enhanced Bioavailability

The POC promoiety is a key component in enhancing the oral bioavailability of drugs like Tenofovir. Tenofovir in its parent form is a phosphonic acid, which is highly polar and poorly absorbed. By esterifying the phosphonic acid with two POC groups, the resulting molecule, Tenofovir Disoproxil, becomes significantly more lipophilic and can readily cross biological membranes.

Diagram 1: The Prodrug Strategy for Tenofovir

Caption: General overview of the Tenofovir prodrug strategy.

Mechanism of Action: The Enzymatic Release of the Active Antiviral

The efficacy of the POC prodrug strategy hinges on the predictable and efficient cleavage of the carbonate ester linkage by endogenous enzymes. In the case of Tenofovir Disoproxil, this bioactivation is a multi-step process primarily mediated by carboxylesterases.

Following oral administration, TDF is absorbed from the gastrointestinal tract. In the intestinal lumen, liver, and blood, carboxylesterases, particularly human carboxylesterase 1 (hCE1) and cathepsin A, initiate the hydrolysis of the two POC groups.[9][10][11] This process is sequential, first yielding a mono-POC-tenofovir intermediate, which is then further hydrolyzed to release the parent drug, Tenofovir.

Once inside the target cells (e.g., lymphocytes), Tenofovir is phosphorylated by cellular kinases to its active diphosphate form, which acts as a potent inhibitor of viral reverse transcriptase.

Diagram 2: Enzymatic Activation of Tenofovir Disoproxil

Caption: Stepwise enzymatic hydrolysis of Tenofovir Disoproxil.

Synthesis of Antiviral Prodrugs: The Role of Iodomethyl and Chloromethyl Isopropyl Carbonate

The key synthetic step in the production of TDF is the esterification of the phosphonic acid group of Tenofovir with the POC moiety. This is typically achieved using either chloromethyl isopropyl carbonate (CMIC) or, less commonly, the more reactive this compound.

The Reagents: A Comparative Overview

| Reagent | Chemical Formula | Molecular Weight | Key Characteristics |

| Chloromethyl Isopropyl Carbonate (CMIC) | C₅H₉ClO₃ | 152.58 g/mol | More commonly used, stable, and cost-effective. |

| This compound | C₅H₉IO₃ | 244.03 g/mol | More reactive, potentially allowing for milder reaction conditions, but may be less stable and more expensive. |

This compound can be synthesized from its chloro-analogue via a Finkelstein-type reaction with an iodide salt, such as sodium iodide.

General Synthetic Scheme for Tenofovir Disoproxil Fumarate

The synthesis of TDF from Tenofovir and CMIC is a well-established industrial process. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the phosphonic acid.

Diagram 3: Synthesis of Tenofovir Disoproxil Fumarate

Caption: Synthetic pathway for Tenofovir Disoproxil Fumarate.

Experimental Protocol: Laboratory-Scale Synthesis of Tenofovir Disoproxil Fumarate

The following protocol is a representative procedure synthesized from various published methods.[7][8][12][13] Note: This procedure should be carried out by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

-

Tenofovir (PMPA)

-

Chloromethyl isopropyl carbonate (CMIC)

-

Triethylamine (TEA)

-

N-methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Isopropanol

-

Fumaric acid

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add Tenofovir (1.0 equivalent).

-

Azeotropic Dehydration (Optional but Recommended): Add a suitable solvent like toluene and heat to reflux with a Dean-Stark trap to remove any residual water. Then, remove the solvent under reduced pressure.

-

Reaction Mixture Preparation: To the dried Tenofovir, add N-methyl-2-pyrrolidone (approximately 5-10 volumes) and triethylamine (2.0-3.0 equivalents). Stir the mixture at room temperature until a clear solution is obtained.

-

Esterification: Heat the reaction mixture to 50-60 °C. Slowly add chloromethyl isopropyl carbonate (2.2-2.5 equivalents) dropwise, maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add the reaction mixture to cold deionized water (approximately 10 volumes) with stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer with deionized water (2 x 5 volumes) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Tenofovir Disoproxil as an oil.

-

Salt Formation: Dissolve the crude Tenofovir Disoproxil oil in isopropanol (approximately 10 volumes). Add fumaric acid (1.0-1.1 equivalents) and heat the mixture to 50-60 °C with stirring until a clear solution is obtained.

-

Crystallization and Isolation: Slowly cool the solution to room temperature, and then further cool to 0-5 °C. Stir for several hours to induce crystallization. Collect the precipitated solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield Tenofovir Disoproxil Fumarate as a white crystalline solid.

Data Presentation: Comparative Analysis of Reaction Conditions

The yield and purity of Tenofovir Disoproxil Fumarate can be influenced by various reaction parameters. The following table summarizes data compiled from different synthetic approaches.

| Solvent | Base | Equivalents of CMIC | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N-methyl-2-pyrrolidone | Triethylamine | 2.5 | 63 | 4 | ~53 | [8] |

| N-methyl-2-pyrrolidone | Triethylamine | ~2.3 | 50-55 | 5 | ~85 (in situ) | [7] |

| Acetonitrile | Potassium Carbonate | 2.0 | 40-50 | 3 | ~71.6 (crude) | |

| N,N-dimethylacetamide | Triethylamine | 3.0 | 50-60 | 3 | Not specified |

Spectroscopic Analysis of this compound

-

¹H NMR:

-

A doublet for the six methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

A singlet for the two methylene protons adjacent to the iodine atom. The chemical shift of this peak would be expected to be further downfield compared to the analogous protons in CMIC due to the deshielding effect of iodine.

-

-

¹³C NMR:

-

A signal for the methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

A signal for the methylene carbon attached to the iodine.

-

A signal for the carbonyl carbon of the carbonate group.

-

-

IR Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the carbonate group, typically in the range of 1750-1775 cm⁻¹.

-

C-O stretching bands.

-

C-H stretching and bending vibrations for the alkyl groups.

-

-

Mass Spectrometry:

-

The molecular ion peak would be expected at m/z = 244.

-

Characteristic fragmentation patterns would include the loss of an iodine atom, an isopropoxy group, and other fragments related to the carbonate structure.

-

Broader Applications and Future Perspectives

While the synthesis of TDF is the most prominent application, the use of iodomethyl and chloromethyl isopropyl carbonate is not limited to this single antiviral. The POC prodrug strategy can be applied to other molecules containing suitable functional groups, such as phosphates, phosphonates, and carboxylic acids, to improve their pharmacokinetic properties.

Future research in this area may focus on:

-

Development of novel carbonate-based promoieties: Tailoring the structure of the carbonate linker could fine-tune the rate of enzymatic cleavage, leading to more controlled drug release profiles.

-

Application to other therapeutic areas: The POC strategy could be explored for the delivery of anticancer agents, anti-inflammatory drugs, and other therapeutics with poor oral bioavailability.

-

Greener synthetic methodologies: The development of more environmentally friendly and efficient synthetic routes for both the prodrug-forming reagents and the final drug products is an ongoing area of interest in pharmaceutical chemistry.

Conclusion

This compound and its chloro-analogue are indispensable tools in the arsenal of the medicinal chemist for the development of effective antiviral therapies. The successful application of the isopropoxycarbonyloxymethyl prodrug strategy in the synthesis of Tenofovir Disoproxil Fumarate has had a profound impact on the treatment of HIV and Hepatitis B, enabling the oral administration of a life-saving medication. A thorough understanding of the principles of this prodrug approach, the mechanism of enzymatic activation, and the practical aspects of its synthesis is crucial for researchers and professionals in the field of drug development. As our understanding of drug metabolism and delivery continues to evolve, the strategic use of such chemical modifications will undoubtedly play a pivotal role in the creation of the next generation of antiviral agents.

References

- 1. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years [dspace.alquds.edu]

- 5. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]

- 8. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 13. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

Iodomethyl Isopropyl Carbonate in Antibiotic Development: A Prodrug Strategy for Enhanced Oral Bioavailability

An In-depth Technical Guide for Drug Development Professionals

Abstract

The challenge of poor oral bioavailability is a significant hurdle in the development of many potent antibiotic candidates, particularly those in the carbapenem class. This guide provides a detailed technical overview of the use of iodomethyl isopropyl carbonate as a key reagent in a prodrug strategy designed to overcome this limitation. We will explore the synthesis of this reagent, its application in modifying parent antibiotic molecules, the in vivo mechanism of drug release, and critical considerations regarding the safety and analysis of the resulting prodrugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced prodrug technologies to enhance the therapeutic potential of parenteral antibiotics.

Introduction: The Oral Bioavailability Challenge in Antibiotic Therapy

For decades, the efficacy of many of the most powerful antibiotics, such as carbapenems, has been confined to clinical settings where intravenous administration is possible. Their inherent physicochemical properties—typically high polarity and low membrane permeability—severely limit their oral absorption. This limitation not only increases healthcare costs but also complicates the transition from inpatient to outpatient care.

The prodrug approach is a well-established medicinal chemistry strategy to overcome such pharmacokinetic barriers.[1] By temporarily masking the functional groups responsible for poor absorption with a lipophilic, cleavable promoiety, a drug's ability to traverse the gastrointestinal membrane can be dramatically improved. The (acyloxy)alkoxycarbonyl moiety is one such promoiety, and this compound stands out as a critical reagent for its installation. This guide focuses on the chemistry, application, and mechanistic function of this versatile chemical tool.

This compound: Profile of a Key Reagent

This compound (IMPC) is an alkylating agent specifically designed for the creation of (isopropoxycarbonyloxy)methyl ester prodrugs.[2] The iodide atom serves as an excellent leaving group, facilitating the esterification of carboxylic acid functional groups present on many antibiotic parent molecules.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 258841-42-8 | |

| Molecular Formula | C₅H₉IO₃ | |

| Molecular Weight | 244.03 g/mol | |

| Appearance | Liquid | [3] |

| Primary Function | Alkylating agent for prodrug synthesis | [2] |

| Storage | Inert atmosphere, store in freezer (-20°C) | [3] |

Synthesis of this compound

The synthesis of IMPC is typically achieved via a Finkelstein reaction, where a more readily available chloromethyl precursor is converted to the highly reactive iodomethyl compound. This substitution is driven by the poor solubility of sodium chloride in the reaction solvent (e.g., ethyl acetate or acetone), which precipitates and drives the equilibrium toward the desired product.

-

Reaction Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add chloromethyl isopropyl carbonate (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous ethyl acetate as the solvent, followed by sodium iodide (1.3 eq) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).[4]

-

Reaction Conditions: Heat the mixture to reflux (approximately 75-80°C) and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC.[4]

-

Work-up: After cooling to room temperature, quench the reaction by adding a 25% aqueous solution of sodium thiosulfate to remove any residual iodine. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound as a pale yellow liquid.[4]

DOT script for the synthesis workflow of this compound

Caption: Workflow for the synthesis of IMPC via Finkelstein reaction.

Application in Antibiotic Prodrug Synthesis

The primary utility of IMPC is the esterification of a parent drug's carboxylic acid. The resulting (isopropoxycarbonyloxy)methyl ester masks the polar carboxylate group, increasing the molecule's lipophilicity and facilitating its passage across the lipid-rich membranes of intestinal epithelial cells.

Case Study: Tebipenem Pivoxil, a Blueprint for Oral Carbapenems

Tebipenem Pivoxil is the first orally available carbapenem and serves as an excellent model for this prodrug strategy.[5] It is the pivaloyloxymethyl ester of tebipenem, a potent antibiotic.[6] After oral administration, tebipenem pivoxil is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release active tebipenem.[6][7] The synthesis of an analogous isopropyl carbonate prodrug would follow a similar esterification pathway.

-

Salification: In a reaction vessel under an inert atmosphere, dissolve the parent antibiotic (containing a carboxylic acid, 1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a suitable base, such as anhydrous potassium carbonate (1.2 eq), and stir at room temperature to form the carboxylate salt.[8][9]

-

Esterification: To the salt suspension, add a solution of this compound (1.5 eq) in DMF. A phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.[9]

-

Reaction Monitoring: Maintain the reaction at room temperature and monitor for completion using HPLC. The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is then dried, filtered, and concentrated. The crude prodrug is purified using column chromatography or recrystallization to yield the final product.[8]

DOT script for the esterification of a parent antibiotic

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Iodomethyl 2-(methyl)ethyl carbonate | Benchchem [benchchem.com]

- 3. This compound | 258841-42-8 [sigmaaldrich.com]

- 4. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 5. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]

- 8. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]

- 9. CN104341421A - Tebipenem pivoxil industrial preparation method - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of Acyloxymethyl Isopropyl Carbonate Prodrugs from Carboxylic Acids

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmacology.

Introduction: The Strategic Role of the (Isopropyloxycarbonyloxy)methyl Ester in Prodrug Design

The transformation of a promising active pharmaceutical ingredient (API) into a viable drug candidate often hinges on overcoming pharmacokinetic challenges such as poor solubility, limited permeability, or rapid metabolism. Prodrug design represents a cornerstone strategy to address these liabilities, wherein a transient, bioreversible moiety is attached to the parent drug.[1] This "promoiety" masks a key functional group, altering the drug's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.